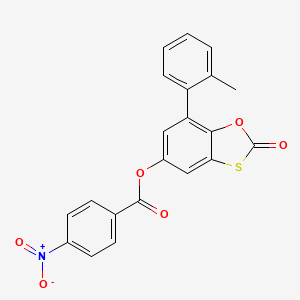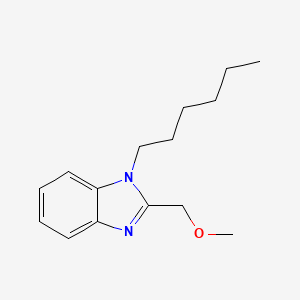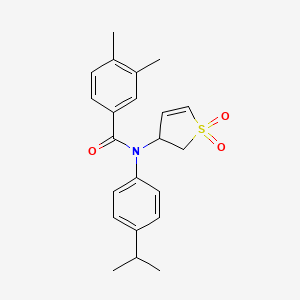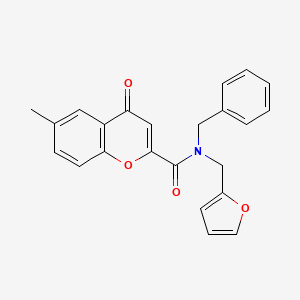
7-(2-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE is a complex organic compound with the molecular formula C21H13NO6S This compound is characterized by its unique structure, which includes a benzoxathiol ring and a nitrobenzoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE typically involves multiple steps. One common method starts with the nitration of methyl benzoate to form methyl 4-nitrobenzoate. This is achieved through an electrophilic aromatic substitution reaction using concentrated nitric acid and sulfuric acid as reagents . The next step involves the formation of the benzoxathiol ring, which can be synthesized through a series of reactions involving the appropriate thiol and phenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.
化学反応の分析
Types of Reactions
7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce sulfoxides or sulfones.
科学的研究の応用
7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoxathiol ring may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.
類似化合物との比較
Similar Compounds
Uniqueness
7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE is unique due to the presence of both a benzoxathiol ring and a nitrobenzoate group This combination imparts distinct chemical and biological properties that are not observed in simpler compounds
特性
分子式 |
C21H13NO6S |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
[7-(2-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C21H13NO6S/c1-12-4-2-3-5-16(12)17-10-15(11-18-19(17)28-21(24)29-18)27-20(23)13-6-8-14(9-7-13)22(25)26/h2-11H,1H3 |
InChIキー |
RHXJXDVTJRLYLU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11410946.png)
![2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11410949.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11410954.png)


![2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B11410981.png)
![7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11410987.png)
![ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11410988.png)

![N-(3-fluorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B11411002.png)


![5,6-Dimethyl-1-[(2,4,6-trimethylphenyl)methyl]-1H-benzimidazole](/img/structure/B11411010.png)

